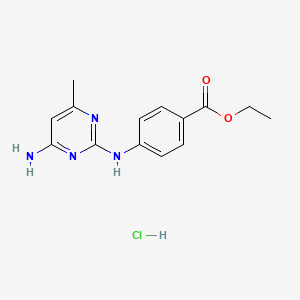

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a wide range of applications in various fields, including medicine, agriculture, and industry.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Compound Design

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride serves as a precursor in the synthesis of various heterocyclic compounds. For instance, Roberts, Landor, and Bolessa (1994) described the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines from ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles, respectively, highlighting the role of similar structures in generating biologically relevant heterocycles (Roberts, Landor, & Bolessa, 1994).

Phototransformation Studies

Research on Chlorimuron-ethyl, a compound sharing structural similarities, indicates its stability in water at varying pH levels and its rapid photodegradation in aqueous solutions. This study by Choudhury and Dureja (1996) suggests potential environmental and photostability considerations for Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride and related compounds (Choudhury & Dureja, 1996).

Potential Biological Activities

Solodukhin et al. (2004) synthesized phenoxydifluoromethyl substituted nitrogen heterocycles, including 6-hydroxypyrimidine and pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of pyrimidine derivatives (like Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride) in designing compounds with potential biological activities (Solodukhin et al., 2004).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with the causative organisms of sleeping sickness and malaria, namely Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 .

Mode of Action

It is known that 2-aminopyrimidine derivatives can interfere with the life cycle of the target organisms, leading to their death . More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

It is likely that the compound interferes with essential metabolic processes in the target organisms, disrupting their normal functioning and leading to their death .

Result of Action

Based on its reported antitrypanosomal and antiplasmodial activities , it can be inferred that the compound leads to the death of the target organisms, thereby alleviating the symptoms of the diseases they cause.

Eigenschaften

IUPAC Name |

ethyl 4-[(4-amino-6-methylpyrimidin-2-yl)amino]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2.ClH/c1-3-20-13(19)10-4-6-11(7-5-10)17-14-16-9(2)8-12(15)18-14;/h4-8H,3H2,1-2H3,(H3,15,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEDDYDONGJLHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=CC(=N2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2,4,7,8-Tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915059.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)

![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2915071.png)